molecular formula C6H5BrN2O3 B12351394 methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate

methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate

Cat. No.: B12351394
M. Wt: 233.02 g/mol
InChI Key: SEVCKEGANCAPEL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. This compound is characterized by the presence of a bromine atom, a keto group, and a carboxylate ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative followed by esterification. One common method includes the reaction of 6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex pyrazine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of various substituted pyrazine derivatives.

    Reduction: Formation of 6-bromo-3-hydroxy-2H-pyrazine-2-carboxylate.

    Oxidation: Formation of more oxidized pyrazine derivatives.

Scientific Research Applications

Methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the keto group may allow the compound to form covalent bonds with biological macromolecules, leading to its biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-3-oxo-2H-pyrazine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 6-fluoro-3-oxo-2H-pyrazine-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 6-iodo-3-oxo-2H-pyrazine-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate

InChI

InChI=1S/C6H5BrN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2,4H,1H3

InChI Key

SEVCKEGANCAPEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)N=CC(=N1)Br

Origin of Product

United States

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